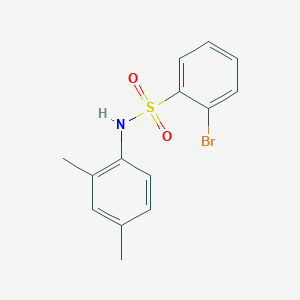

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide

Descripción general

Descripción

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO2S and a molecular weight of 340.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylaniline with benzenesulfonyl chloride to form N-(2,4-dimethylphenyl)benzenesulfonamide. This intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Overview

2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Its structure includes a bromo group and a sulfonamide moiety, which confer significant potential for various applications in scientific research, particularly in medicinal chemistry and biological studies.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Sulfonamides are known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folic acid synthesis. The presence of the bromo group may enhance its biological activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Research has shown that derivatives of sulfonamides can act as enzyme inhibitors . For instance, this compound has been studied for its inhibitory effects on carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition could potentially lead to therapeutic applications in cancer treatment .

Anticancer Research

The compound's structural features suggest potential applications in anticancer therapies . Studies have evaluated its effectiveness in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, demonstrating a minimum inhibitory concentration (MIC) that indicates its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A recent investigation focused on the enzyme inhibition properties of sulfonamide derivatives, including this compound. The study reported that this compound effectively inhibited carbonic anhydrase IX with an IC50 value indicative of its potency as a therapeutic agent for cancers characterized by high enzyme expression levels .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Carbonic Anhydrase IX | 0.5 |

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide can be compared with similar compounds such as:

2-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide: Similar structure but with different substitution pattern on the phenyl ring.

N-(2,4-dimethylphenyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.

2-bromo-N-phenylbenzenesulfonamide: Lacks the methyl groups, which can influence its chemical properties and uses.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and sulfonamide groups, which contribute to its distinct reactivity and applications.

Actividad Biológica

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of interactions with biological systems, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzene ring, which is substituted with a 2,4-dimethylphenyl group and a sulfonamide moiety. This structure contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound demonstrates several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and leukemia cell lines.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biological macromolecules. The sulfonamide group is known to interact with target proteins, potentially altering their function. The bromine substituent may enhance the compound's reactivity and binding affinity to various enzymes and receptors.

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 15.63 µM against MCF-7 breast cancer cells, comparable to established anticancer drugs like doxorubicin .

- Mechanism of Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests, showing promising results that warrant further exploration for therapeutic applications .

Enzyme Inhibition Studies

The compound's inhibitory effects on AChE and BChE were evaluated using standard enzyme assays. It displayed moderate inhibition with IC50 values indicating potential use in treating conditions like Alzheimer's disease .

Case Studies

-

Cytotoxicity Against Cancer Cells :

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (acute monocytic leukemia).

- Results : Significant reduction in cell viability at concentrations above 10 µM.

-

Antibacterial Efficacy :

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Findings : Effective at concentrations as low as 32 µg/mL.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic methodologies for 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, and how can purity be optimized?

Basic Research Question

The synthesis typically involves coupling 2,4-dimethylaniline with brominated benzenesulfonyl chloride under basic aqueous conditions (e.g., NaOH or pyridine). Key steps include:

- Reagent Selection : Use stoichiometric benzenesulfonyl chloride to minimize side reactions.

- Temperature Control : Maintain 0–5°C during sulfonamide bond formation to prevent hydrolysis .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >98% purity. Chromatographic methods (e.g., silica gel, ethyl acetate/hexane) resolve structural analogs .

Q. Which analytical techniques are critical for characterizing structural and electronic properties?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for bromophenyl groups) and detects rotational isomers .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while N–H stretches (if present) are near 3300 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 379.02 for C₁₄H₁₃BrN₂O₂S) and fragmentation patterns .

Q. How can crystallographic data discrepancies be resolved during structure determination?

Advanced Research Question

- Refinement Tools : SHELXL (via Olex2) refines positional/thermal parameters. Use TWIN/BASF commands for twinned crystals (common in sulfonamides due to conformational flexibility) .

- Validation : PLATON (ADDSYM) checks for missed symmetry, and RIGU validates hydrogen-bonding networks. Discrepancies in R₁ values >5% warrant re-examination of disorder modeling .

- Case Example : A 2.0 Å resolution structure (CCDC 861209) showed Br⋯O interactions (3.1 Å) misassigned as H-bonds; re-refinement with restraints resolved the error .

Q. What computational approaches are used to study tautomerism in sulfonamide derivatives?

Advanced Research Question

- DFT Modeling : B3LYP/6-311++G(d,p) calculates enol-imine ↔ keto-amine tautomerization. Gas-phase ΔG‡ values (~25 kcal/mol) indicate low feasibility, but polar solvents (ε > 10) stabilize keto-amine forms via solvation .

- NBO Analysis : Delocalization energies (e.g., LP(O) → σ*(N–H)) quantify resonance stabilization. For 2-bromo analogs, hyperconjugation lowers tautomerization barriers by 3–5 kcal/mol compared to non-brominated derivatives .

Q. How do halogen substitutions (Br vs. Cl) impact biological activity and crystal packing?

Advanced Research Question

- Bioactivity : Bromine enhances lipophilicity (logP +0.5 vs. Cl), improving membrane permeability. In α-glucosidase inhibition assays, Br-substituted analogs show IC₅₀ = 12.4 µM vs. 18.7 µM for Cl derivatives .

- Crystal Engineering : Br⋯π interactions (3.3–3.5 Å) dominate packing in brominated sulfonamides, whereas Cl analogs favor C–H⋯O networks. This alters solubility and thermal stability (Tm ↑15°C for Br) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question

- Dynamic Effects : NMR may detect rotamers invisible in static X-ray structures. Use VT-NMR (e.g., 298–373 K) to correlate conformational exchange with crystallographic disorder .

- Validation Pipelines : Cross-validate hydrogen-bond assignments using CSD-Materials modules. For example, a reported N–H⋯O bond (1.9 Å) was reclassified as a weak C–H⋯O interaction after Hirshfeld analysis .

Q. How do solvent and temperature affect supramolecular assembly in brominated sulfonamides?

Advanced Research Question

- Solvent Screening : DMF/water mixtures induce π-stacked dimers (P2₁/c space group), while acetone yields helical chains (C2/c) via Br⋯Br interactions.

- Thermodynamic Profiling : DSC reveals polymorph transitions at 120–140°C, linked to solvent loss (TGA mass loss ~5%). MD simulations show entropy-driven stabilization of dimeric forms above 150°C .

Propiedades

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQKWDPGMMLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429121 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-29-7 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.